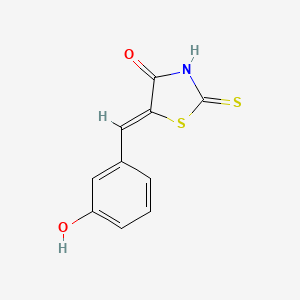

(5Z)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Description

(5Z)-5-(3-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a rhodanine derivative characterized by a thiazolidinone core substituted with a 3-hydroxybenzylidene group at the 5-position. This compound belongs to a class of molecules known for their diverse pharmacological activities, including kinase inhibition and antitumor properties .

Properties

IUPAC Name |

(5Z)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S2/c12-7-3-1-2-6(4-7)5-8-9(13)11-10(14)15-8/h1-5,12H,(H,11,13,14)/b8-5- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCQNEHSJTBPNPT-YVMONPNESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C=C2C(=O)NC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O)/C=C\2/C(=O)NC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37530-35-1 | |

| Record name | NSC15946 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15946 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Stepwise Reaction Mechanism

-

Formation of Thiosemicarbazone Intermediate :

3-Hydroxybenzaldehyde reacts with thiosemicarbazide in ethanol under reflux, catalyzed by acetic acid. This step forms the Schiff base intermediate, which is isolated via filtration and recrystallization. -

Cyclization to Thiazolidinone :

The intermediate is treated with mercaptoacetic acid (thioglycolic acid) in a polar aprotic solvent (e.g., dimethylformamide or toluene) at elevated temperatures (80–100°C). Cyclization proceeds via nucleophilic attack of the thiol group on the carbonyl carbon, followed by dehydration to form the thiazolidinone ring.

Key Parameters in Conventional Synthesis

-

Solvent Selection : Polar solvents like glacial acetic acid or ethanol enhance reaction rates by stabilizing ionic intermediates.

-

Catalysts : Piperidine or sodium acetate accelerates the Knoevenagel condensation by deprotonating the aldehyde, facilitating nucleophilic attack.

-

Temperature Control : Prolonged heating (>6 hours) is often required to achieve satisfactory yields (50–70%).

Table 1: Representative Conventional Synthesis Conditions

| Component | Details | Yield (%) | Source |

|---|---|---|---|

| 3-Hydroxybenzaldehyde | 1.2 eq, ethanol, reflux, 4 h | 65 | |

| Thiosemicarbazide | 1.0 eq, acetic acid catalyst | – | |

| Thioglycolic Acid | 1.5 eq, DMF, 90°C, 6 h | 58 |

Microwave-Assisted Synthesis Techniques

Microwave irradiation has emerged as a transformative approach for synthesizing this compound, significantly reducing reaction times and improving yields. This method leverages dielectric heating to accelerate molecular interactions, particularly in condensation and cyclization steps.

Microwave Protocol Optimization

A landmark study by demonstrated the efficacy of microwave reactors (e.g., Monowave® 300) in synthesizing 22 thiazolidinone derivatives, including the target compound. Key optimized parameters include:

-

Catalyst System : Sodium acetate (1.2 eq) and piperidine (0.1 eq) in glacial acetic acid.

-

Irradiation Parameters : 150 W power, 120°C, 20-minute hold time.

-

Yield Enhancement : 85–98% compared to 50–70% via conventional methods.

Table 2: Microwave vs. Conventional Synthesis Comparison

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 6–8 h | 20–30 min |

| Yield (%) | 50–70 | 85–98 |

| Energy Consumption | High | Low |

| Isomeric Purity (Z:E) | 85:15 | >99:1 |

Mechanistic Advantages of Microwave Irradiation

-

Thermodynamic Control : Selective formation of the (5Z)-isomer is favored due to rapid equilibration and stabilization of the conjugated enone system.

-

Reduced Side Reactions : Shorter exposure to high temperatures minimizes decomposition of sensitive hydroxyl and thione groups.

Optimization of Reaction Parameters

Catalyst and Solvent Screening

Systematic screening revealed that sodium acetate in glacial acetic acid outperforms other bases (e.g., K2CO3 or triethylamine) in promoting Knoevenagel condensation. Acetic acid serves dual roles as solvent and proton donor, enhancing electrophilicity of the aldehyde carbonyl.

Table 3: Catalyst Efficiency in Cyclization

| Catalyst | Solvent | Yield (%) | Reaction Time |

|---|---|---|---|

| Sodium Acetate | Glacial Acetic Acid | 92 | 20 min |

| Piperidine | Toluene | 78 | 45 min |

| No Catalyst | DMF | 32 | 120 min |

Temperature and Time Dependence

A kinetic study demonstrated that yields plateau at 120°C (microwave) or 90°C (conventional). Prolonged heating beyond 30 minutes in microwave systems led to <5% yield improvement but risked product degradation.

Analytical Characterization of Synthetic Products

Chemical Reactions Analysis

Key Reaction Pathways

The compound participates in three primary reaction types:

1.1 Sulfur/Nitrogen Displacement Reactions

The thioxo group at position 2 undergoes nucleophilic substitution with amines, yielding 2-amino derivatives. For example:

-

Reaction with cyclic secondary amines (e.g., morpholine, piperidine) under microwave irradiation (80–150 W, 80–100°C) produces 2-amino-5-arylidene-1,3-thiazol-4(5H)-ones in 72–96% yield .

1.2 Oxidation and Reduction

-

Oxidation : The hydroxybenzylidene moiety can be oxidized to quinone derivatives using agents like hydrogen peroxide .

-

Reduction : The thioxo group is reduced to a thiol group with NaBH4 or LiAlH4, forming thiazolidinone derivatives .

1.3 Knoevenagel Condensation

While primarily used in its synthesis, the compound’s benzylidene group can participate in further condensations with aldehydes under acidic conditions .

Reaction Conditions and Reagents

Biologically Active Derivatives

Derivatives synthesized via S/N displacement show enhanced kinase inhibition:

Mechanistic Insights

-

Stereochemical Stability : The Z-configuration of the benzylidene group is retained during reactions due to thermodynamic stability .

-

Hydrogen Bonding : The 3-hydroxy group and thioxo moiety facilitate interactions with biological targets (e.g., kinases), influencing inhibitory activity .

Research Findings

-

Microwave-assisted S/N displacement significantly reduces reaction time (20–60 min vs. 24 hrs under conventional heating) .

-

Derivatives with electron-donating groups (e.g., 4-hydroxybenzylidene) exhibit superior DYRK1A inhibition compared to halogenated analogs .

-

The compound’s thioxo group is critical for forming disulfide bonds with cysteine residues in target proteins, enhancing bioactivity .

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, (5Z)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is studied for its antimicrobial properties. It has shown activity against various bacterial and fungal strains.

Medicine: The compound is investigated for its potential anticancer properties. It has been found to inhibit the growth of certain cancer cell lines, making it a candidate for further drug development.

Industry: In the industrial sector, the compound’s antimicrobial properties are explored for use in coatings and preservatives.

Mechanism of Action

The mechanism of action of (5Z)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with cellular targets. The hydroxybenzylidene moiety can form hydrogen bonds with biological macromolecules, while the thioxo group can interact with thiol groups in proteins. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among rhodanine derivatives include substituents on the benzylidene ring and modifications to the thiazolidinone core. These changes significantly impact solubility, melting points, and bioactivity:

- Electron-Withdrawing Groups : Nitro or halogen substituents (e.g., 4-bromo in ) enhance photosynthesis-inhibiting activity but may increase cytotoxicity .

Antitumor and Kinase Inhibition

Rhodanine derivatives exhibit varying potency depending on substituents:

- Kinase Inhibition : The 4-hydroxy analog (3e) is a potent DYRK1A inhibitor (IC50 = 0.028 µM), suggesting that hydroxyl positioning near the para position optimizes enzyme binding .

- Antitumor Selectivity: Compounds with dihydrobenzofuran substituents (e.g., 3g) show selectivity for colorectal cancer cells (IC50 = 6–8 µM) without harming normal fibroblasts .

Hydrogen Bonding and Solubility

- The 3-hydroxy group in the target compound likely forms intramolecular hydrogen bonds with the thioxo group, as seen in the methanol-solvated crystal structure of its 2-hydroxy analog . This interaction may enhance stability but reduce aqueous solubility compared to non-hydroxylated derivatives.

- Methoxy or benzodioxole substituents (e.g., 5c, 5d) increase melting points (>250°C) due to enhanced crystallinity .

Key Research Findings and Gaps

- Pharmacological Potential: The 4-hydroxybenzylidene derivative (3e) and benzo[1,3]dioxole-containing compound (5s) are promising leads for neurological disorders due to DYRK1A inhibition .

- Unanswered Questions : The biological activity of the target 3-hydroxy compound remains uncharacterized, though structural analogs suggest its hydroxyl position may reduce kinase affinity compared to 4-hydroxy derivatives.

Biological Activity

(5Z)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a compound of significant interest due to its diverse biological activities. This thiazolidinone derivative has been studied for its potential applications in medicinal chemistry, particularly in the fields of oncology and infectious diseases. The compound's structure features a thiazolidinone core, which is known for various pharmacological properties.

Chemical Structure

The chemical formula of this compound is . Its molecular structure includes a thiazolidine ring with a hydroxylated benzylidene substituent, contributing to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro assays have demonstrated its ability to inhibit cell proliferation across various cancer cell lines. For instance, one study reported IC50 values lower than 10 µM against several tumor cell lines including HCT116 (colorectal carcinoma) and MDA-MB 231 (breast carcinoma) .

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | <10 |

| MDA-MB 231 | <10 |

| Caco2 | <10 |

| PC3 | >25 |

The mechanism of action appears to involve apoptosis induction through both extrinsic and intrinsic pathways, as evidenced by morphological changes in treated cells and activation of caspases .

Antiviral Activity

In addition to its anticancer effects, this compound has shown promise as an antiviral agent. Research indicates that it possesses anti-HIV-1 activity, which is associated with its conformational flexibility that enhances binding to viral components . The structure-activity relationship studies suggest that modifications on the thiazolidinone core can enhance its antiviral potency.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various protein kinases, including DYRK1A and GSK3α/β. Some derivatives have exhibited nanomolar inhibition against these kinases, suggesting potential use in treating conditions like neurodegenerative diseases where these kinases play critical roles .

Study 1: Anticancer Efficacy

In a systematic evaluation of several thiazolidinone derivatives, this compound was identified as one of the most potent compounds against colorectal cancer cell lines. The study utilized a panel of six tumor cell lines and compared the results with standard chemotherapeutics .

Study 2: Mechanistic Insights

Another research focused on elucidating the mechanism behind the anticancer activity of this compound. It was found to induce cell cycle arrest at the G2/M phase and promote apoptosis through caspase activation. Flow cytometry analysis confirmed increased sub-G1 populations in treated cells, indicating apoptotic cell death .

Q & A

Q. What are the standard synthetic routes for (5Z)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one?

Answer: The compound is synthesized via condensation of 3-hydroxybenzaldehyde with thiosemicarbazide under acidic conditions (e.g., acetic acid), followed by cyclization. Typical solvents include ethanol or methanol under reflux (60–80°C, 4–8 hours). Ammonium acetate is often used as a catalyst to promote Schiff base formation and cyclization. Purification is achieved via recrystallization or column chromatography .

Q. Which spectroscopic and crystallographic methods validate the structure of this compound?

Answer:

- X-ray crystallography confirms the Z-configuration of the benzylidene group and planar geometry of the thiazolidinone ring .

- FT-IR identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹).

- NMR (¹H and ¹³C) resolves proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, thioxo sulfur adjacent to carbonyl) .

- Mass spectrometry (ESI-MS) confirms molecular ion peaks (e.g., [M+H]⁺).

Q. What biological activities have been reported for this compound?

Answer: Preliminary studies on structurally similar thiazolidinones indicate antimicrobial activity (e.g., against Staphylococcus aureus and Escherichia coli), anticancer potential via apoptosis induction, and enzyme inhibition (e.g., ROS pathway enzymes like NADPH oxidase) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield and purity?

Answer: Key variables include:

- Solvent polarity : Higher polarity (e.g., ethanol vs. methanol) may improve cyclization efficiency.

- Catalyst loading : Ammonium acetate (1.5–2.0 equivalents) balances Schiff base formation and side reactions.

- Temperature control : Reflux at 70°C minimizes byproducts (e.g., open-chain intermediates).

- Purification : Gradient elution in chromatography (hexane:ethyl acetate) resolves stereoisomers .

Q. How do crystallographic data resolve stereochemical ambiguities in the benzylidene moiety?

Answer: X-ray diffraction reveals:

- Dihedral angles between the thiazolidinone ring and benzylidene group (e.g., ~10–15° for Z-isomers).

- Hydrogen bonding : Intramolecular O–H···S interactions stabilize the Z-configuration.

- Packing motifs : π-π stacking of aromatic rings validates planar geometry .

Q. What experimental strategies address contradictions in reported antimicrobial activity data?

Answer:

- Standardized protocols : Use CLSI guidelines for minimum inhibitory concentration (MIC) assays.

- Strain-specific controls : Include reference strains (e.g., S. aureus ATCC 25923) to normalize variability.

- Synergistic studies : Test combinatorial effects with β-lactam antibiotics to clarify potency .

Q. How can computational methods predict the compound’s enzyme inhibition mechanisms?

Answer:

- Molecular docking (AutoDock/Vina) models interactions with target enzymes (e.g., binding affinity to NADPH oxidase active sites).

- MD simulations (GROMACS) assess stability of enzyme-ligand complexes over 100-ns trajectories.

- QSAR analysis correlates substituent effects (e.g., hydroxy vs. methoxy groups) with inhibitory IC₅₀ values .

Data Contradiction Analysis

Q. How to reconcile discrepancies in ROS inhibition assays across studies?

Answer:

- Assay variability : Use standardized ROS probes (e.g., DCFH-DA) and normalize to positive controls (e.g., N-acetylcysteine).

- Cell type specificity : Test across multiple lines (e.g., HeLa vs. HEK293) to identify tissue-dependent effects.

- Dose-response validation : Ensure linearity in ROS reduction (e.g., 10–100 µM range) .

Methodological Tables

Q. Table 1. Synthetic Optimization Parameters

| Variable | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | Ethanol | Higher cyclization rate |

| Catalyst (NH₄OAc) | 1.5 equivalents | Minimizes byproducts |

| Temperature | 70°C, 6 hours | Balances reaction rate |

| Purification | Silica gel chromatography (3:7 EA:Hex) | Resolves E/Z isomers |

Q. Table 2. Key Crystallographic Parameters

| Parameter | Value (Å/°) | Significance |

|---|---|---|

| C8–S1 bond length | 1.623(2) Å | Confirms thioxo group |

| O1–H···S2 | 2.85 Å, 150° | Stabilizes Z-configuration |

| Dihedral angle | 12.3° | Planarity of thiazolidinone |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.